molecular formula C15H18N2O2S B2457986 1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea CAS No. 2380062-93-9

1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea

Cat. No.: B2457986
CAS No.: 2380062-93-9
M. Wt: 290.38
InChI Key: JORQXCHMRRSRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea is a complex organic compound that features a unique combination of cyclopentyl, furan, and thiophene moieties

Preparation Methods

The synthesis of 1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-thiophene intermediate: This step involves the coupling of furan and thiophene derivatives under specific reaction conditions.

    Cyclopentylation: The intermediate is then reacted with cyclopentyl reagents to introduce the cyclopentyl group.

    Urea formation: Finally, the compound is treated with urea derivatives to form the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and thiophene rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene moiety and exhibit similar chemical reactivity.

    Furan derivatives: Compounds containing the furan ring also show comparable properties and applications.

    Cyclopentyl derivatives: These compounds have the cyclopentyl group and may exhibit similar biological activities.

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopentyl-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-15(17-13-3-1-2-4-13)16-8-14-7-12(10-20-14)11-5-6-19-9-11/h5-7,9-10,13H,1-4,8H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORQXCHMRRSRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.